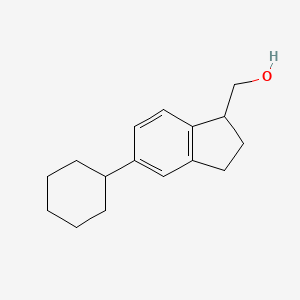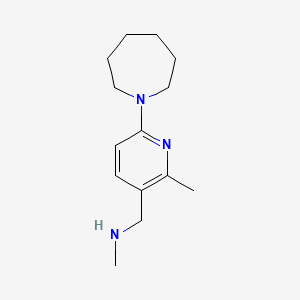
(-)-5-Cyclohexyl-1-indanmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol is an organic compound with the molecular formula C16H22O It is a derivative of indene, featuring a cyclohexyl group attached to the indene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol typically involves the following steps:
Cyclohexylation of Indene: Indene is reacted with cyclohexyl bromide in the presence of a strong base such as sodium hydride to form 5-cyclohexylindene.
Hydrogenation: The 5-cyclohexylindene is then subjected to hydrogenation using a palladium catalyst to yield 5-cyclohexyl-2,3-dihydroindene.
Hydroxymethylation: Finally, the 5-cyclohexyl-2,3-dihydroindene is treated with formaldehyde and a base to introduce the hydroxymethyl group, resulting in (5-cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: 5-Cyclohexyl-2,3-dihydro-1H-inden-1-carboxylic acid.
Reduction: 5-Cyclohexyl-2,3-dihydro-1H-indene.
Substitution: Products vary based on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(5-Cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (5-cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol is not well-defined. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, indene derivatives are known to interact with various enzymes and receptors, influencing biological processes such as inflammation and microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-2,5-dimethyl-1H-indene-2-methanol: Similar structure with two methyl groups instead of a cyclohexyl group.
(2,3-dihydro-1H-inden-5-yl)methanol: Similar structure without the cyclohexyl group.
Uniqueness
(5-Cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
38032-72-3 |
|---|---|
Molekularformel |
C16H22O |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
(5-cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol |
InChI |
InChI=1S/C16H22O/c17-11-15-7-6-14-10-13(8-9-16(14)15)12-4-2-1-3-5-12/h8-10,12,15,17H,1-7,11H2 |
InChI-Schlüssel |
SSDXQJLLPQJSSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)C(CC3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



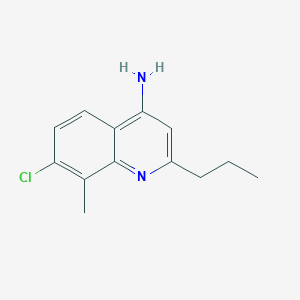
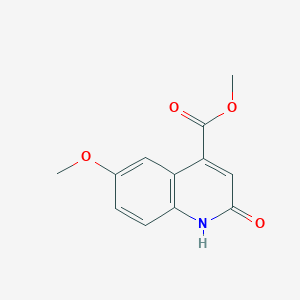
![5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine](/img/structure/B11874015.png)



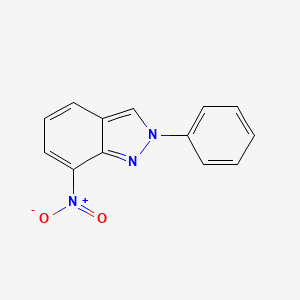
![6'-Methoxy-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11874075.png)


